molecular formula C12H14N4O4 B2772017 N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1396709-85-5

N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2772017
CAS No.: 1396709-85-5
M. Wt: 278.268
InChI Key: KCQGYCMCEKFSBW-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a high-purity chemical compound designed for research applications. This molecule features a hybrid architecture, incorporating both a 1-methyl-1H-pyrrole moiety and an isoxazol-3-yl group, linked by an oxalamide bridge with a hydroxyethyl spacer. The isoxazole scaffold is a privileged structure in medicinal chemistry and is known to be integral to compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . Specifically, isoxazole derivatives have been identified as key scaffolds in modern drug development, with some acting as potent inhibitors of critical biological targets such as CSF-1R for cancer immunotherapy . The presence of the pyrrole ring further enhances the potential of this compound for interaction with various biological systems. This product is intended for research purposes only, specifically for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules. It is strictly for laboratory research use and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers can utilize this compound to explore new chemical space in the development of novel bioactive molecules.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4/c1-16-5-2-3-8(16)9(17)7-13-11(18)12(19)14-10-4-6-20-15-10/h2-6,9,17H,7H2,1H3,(H,13,18)(H,14,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQGYCMCEKFSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NC2=NOC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Isoxazole Ring: The isoxazole ring can be introduced via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Coupling Reactions: The final step involves coupling the pyrrole and isoxazole intermediates with an oxalamide linker under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The oxalamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the ring.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride (NaH) in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for designing new drugs due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-hydroxy-2-(1H-pyrrol-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide: Lacks the methyl group on the pyrrole ring.

    N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(pyrazol-3-yl)oxalamide: Contains a pyrazole ring instead of an isoxazole ring.

    N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(thiazol-3-yl)oxalamide: Contains a thiazole ring instead of an isoxazole ring.

Uniqueness

N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the pyrrole and isoxazole rings, along with the oxalamide linker, makes it a versatile compound for various applications.

Biological Activity

N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a compound of significant interest due to its potential biological activities. This article explores its chemical structure, synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyrrole moiety, an isoxazole ring, and oxalamide functional groups. Its molecular formula is C12H14N4O4C_{12}H_{14}N_{4}O_{4}, with a molecular weight of 278.26 g/mol. The unique arrangement of these functional groups contributes to its biological activity, particularly in interactions with various biological targets.

PropertyValue
Molecular Formula C₁₂H₁₄N₄O₄
Molecular Weight 278.26 g/mol
CAS Number 1396709-85-5

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrole Ring : Utilizing the Paal-Knorr synthesis method.
  • Hydroxyethylation : Reaction with ethylene oxide in the presence of a base.
  • Oxalamide Formation : Coupling the hydroxyethylated pyrrole with isoxazole and oxalyl chloride under controlled conditions.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives with similar structural features can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific enzymes related to tumor growth and survival pathways.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : The oxalamide group may inhibit enzymes such as proteases or kinases that are crucial for cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound could influence pathways such as NF-kB or MAPK, which are involved in inflammation and cancer progression.

Case Studies

Several case studies have investigated the biological effects of similar oxalamide compounds:

  • Study on Cell Viability : A study demonstrated that oxalamides significantly reduced cell viability in human cancer cell lines, suggesting their potential as chemotherapeutic agents.
    • Cell Lines Tested : NCI-H196 (small-cell lung cancer), NCI-H889.
    • Results : Dose-dependent cytotoxicity was observed, particularly in NCI-H196 cells.
  • In Vivo Studies : Animal models have shown that compounds with similar structures can reduce tumor size and improve survival rates in xenograft models.

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide?

  • Methodology : Multi-step synthesis typically involves coupling a pyrrole-derived hydroxyethylamine with an isoxazole-activated oxalamide precursor. Key steps include:

  • Amide bond formation : Use coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or THF) .
  • Stereochemical control : Monitor reaction temperature (0–25°C) to minimize racemization of the chiral hydroxyethyl group .
  • Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate the target compound ≥95% purity .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural confirmation :

  • NMR spectroscopy : ¹H/¹³C NMR to resolve signals from the pyrrole (δ 6.5–7.5 ppm), isoxazole (δ 8.3–9.1 ppm), and hydroxyethyl (δ 3.5–4.5 ppm) groups .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ = 335.14 g/mol) .
    • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) to validate ≥95% purity .

Q. How does the compound’s solubility affect experimental design?

  • Solubility profile : Hydrophilic hydroxyethyl and lipophilic pyrrole/isoxazole groups necessitate polar aprotic solvents (DMSO, DMF) for in vitro assays. For in vivo studies, use PEG-400/saline emulsions .

Advanced Research Questions

Q. How can stereochemical challenges in synthesis be resolved?

  • Problem : The hydroxyethyl group introduces a chiral center prone to racemization.
  • Solution :

  • Chiral auxiliaries : Temporarily attach a menthol-based group to stabilize the configuration during coupling .
  • Asymmetric catalysis : Use palladium-catalyzed asymmetric hydrogenation (e.g., with BINAP ligands) for enantiomeric excess ≥90% .
    • Validation : Compare experimental optical rotation ([α]D²⁵) with computational predictions (DFT calculations) .

Q. How to address contradictory bioactivity data in different assay systems?

  • Case example : Conflicting IC₅₀ values in kinase inhibition assays (cell-free vs. cell-based).
  • Troubleshooting :

  • Membrane permeability : Quantify intracellular compound levels via LC-MS to rule out efflux pump interference .
  • Off-target effects : Perform kinome-wide profiling (e.g., using KINOMEscan) to identify non-specific binding .
    • Data normalization : Use Z’-factor statistical analysis to validate assay robustness .

Q. What computational strategies predict target interactions?

  • Molecular docking : Simulate binding to kinase domains (e.g., EGFR or CDK2) using AutoDock Vina. Key interactions:

  • Hydrogen bonding between oxalamide carbonyls and kinase backbone NH groups.
  • π-π stacking of pyrrole with hydrophobic pockets .
    • MD simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å) .

Critical Analysis of Contradictions

  • Stereochemistry vs. Bioactivity : Racemic mixtures may show inflated potency in cell-free assays due to non-specific binding. Enantiopure synthesis is essential for accurate SAR .
  • Solubility Limitations : Low aqueous solubility (12 µM) may undercut in vivo efficacy despite strong in vitro activity. Prodrug strategies (e.g., phosphate esterification) are recommended .

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